

An In-depth Technical Guide to GSK2830371 (CAS No. 1219803-54-9)

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Compound of Interest

Compound Name: *N,N,N-Trimethyl-1,3-propanediamine-d6*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371 is a potent, orally active, and selective allosteric inhibitor of the Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg²⁺/Mn²⁺ dependent 1D (PPM1D). Wip1 is a serine/threonine phosphatase that acts as a negative regulator in the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key proteins such as p53, Chk2, and ATM.[1][2] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activation of these tumor-suppressive proteins, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type TP53.[3] This technical guide provides a comprehensive overview of the properties, handling, mechanism of action, and experimental protocols for GSK2830371.

Physicochemical and Pharmacokinetic Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide.[3] Its properties are summarized in the table below.

Property	Value	Reference
CAS Number	1404456-53-6 (for GSK2830371)	[2][3]
Molecular Formula	C ₂₃ H ₂₉ ClN ₄ O ₂ S	[2][3]
Molecular Weight	461.02 g/mol	[2][3]
Appearance	Light yellow powder	[3]
Purity	≥97% (HPLC)	[3]
Solubility	DMSO: up to 100 mg/mL (199.55 mM) Ethanol: up to 50 mM	[1][2][3]
IC ₅₀	6 nM (for Wip1 phosphatase in a cell-free assay) 13 nM (for dephosphorylation of phospho-p38 MAPK)	[1][4]
Storage	Store powder at 2-8°C. Stock solutions in DMSO can be stored at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.	[3][4]

Safety and Handling

For research use only. Not for human or veterinary use. Handle with caution and in accordance with standard laboratory safety procedures.

3.1. Hazard Identification While a comprehensive material safety data sheet (MSDS) is not publicly available, standard handling precautions for potent, biologically active small molecules should be observed.

3.2. Personal Protective Equipment (PPE)

- Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.
- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear a lab coat and chemical-resistant gloves.

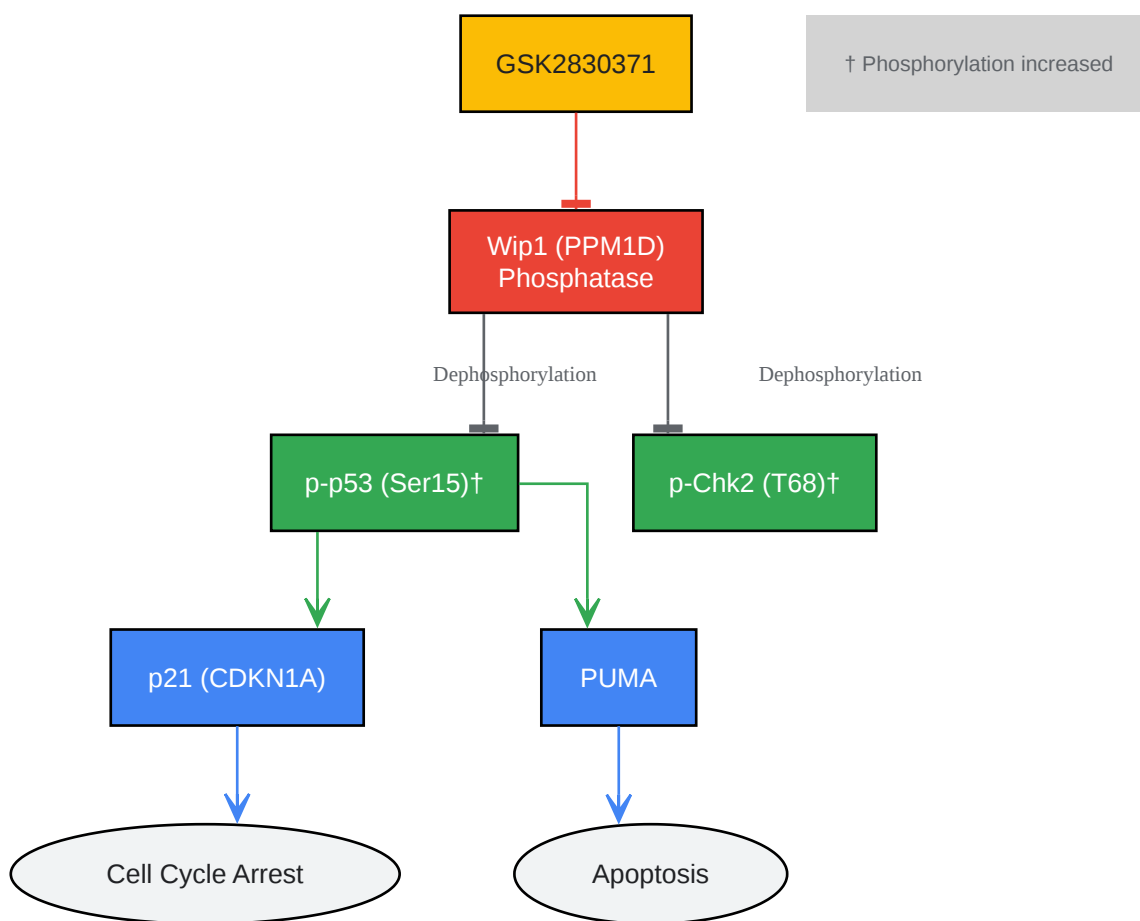
3.3. First Aid Measures

- If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
- In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

3.4. Storage and Disposal Store in a tightly sealed container in a cool, dry, and well-ventilated area. Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase. It binds to a "flap" subdomain outside the catalytic site, inducing a conformational change that inhibits the enzyme's activity.^[2] This inhibition prevents the dephosphorylation of key proteins in the DNA damage response (DDR) and p53 signaling pathways. The primary consequence is the sustained phosphorylation and activation of p53 at serine 15 (p53-Ser15) and Checkpoint Kinase 2 at threonine 68 (Chk2-T68), as well as other ATM substrates like H2AX.^[1] Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (encoding p21) and PUMA, leading to cell cycle arrest and apoptosis, respectively.^[5]



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GSK2830371 inhibits Wip1, leading to p53 activation.

Experimental Protocols

5.1. In Vitro Cell Viability Assay

This protocol describes a method to assess the effect of GSK2830371 on cancer cell proliferation.



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Workflow for assessing cell viability after GSK2830371 treatment.

Methodology:

- Cell Seeding: Seed cancer cells (e.g., MCF-7, DOHH2) in a 96-well plate at a density of 200-400 cells per well and allow them to adhere overnight.[\[1\]](#)
- Treatment: Prepare serial dilutions of GSK2830371 in complete cell culture medium. The final concentration of DMSO should be kept below 0.5%. Treat the cells with the GSK2830371 dilutions.
- Incubation: Incubate the plates for 7 days.[\[1\]](#)
- Cell Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions.
- Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal growth inhibitory concentration (GI₅₀). For example, the GI₅₀ for GSK2830371 in MCF-7 cells is approximately 2.65 μM.[\[4\]](#)

5.2. Western Blot for Phospho-p53 (Ser15) Detection

This protocol is to confirm the on-target effect of GSK2830371 by detecting the phosphorylation of p53.

Methodology:

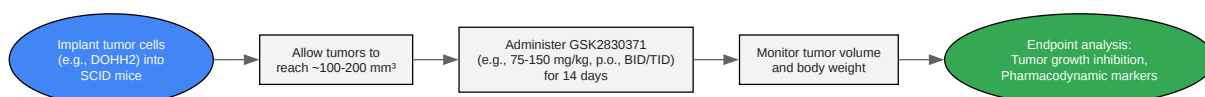
- Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Once adhered, treat with 2.5 μM GSK2830371 for various time points (e.g., 0, 2, 4, 8 hours).[\[4\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
- SDS-PAGE and Transfer: Normalize protein samples, boil in Laemmli buffer, and separate 20-30 μg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF

membrane.

- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with a primary antibody against phospho-p53 (Ser15) overnight at 4°C.
 - Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. It is recommended to also probe for total p53 and a loading control (e.g., β -actin). A marked increase in the phospho-p53 (Ser15) signal relative to total p53 and the loading control indicates on-target activity.[4]

5.3. In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK2830371 in a mouse xenograft model.



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In vivo experimental workflow for GSK2830371 efficacy studies.

Methodology:

- Cell Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 5×10^6 DOHH2 cells) into the flank of immunodeficient mice (e.g., female SCID mice).[1]
- Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 100-200 mm³. Randomize mice into treatment and vehicle control groups.

- Drug Formulation and Administration:
 - Vehicle Preparation: A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh daily.[4]
 - Administration: Administer GSK2830371 orally (p.o.) via gavage at doses ranging from 75 to 150 mg/kg, either twice (BID) or three times (TID) daily for 14 days.[4]
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
- Endpoint Analysis:
 - Tumor Growth Inhibition: At the end of the study, calculate the percentage of tumor growth inhibition compared to the vehicle-treated group. Dosing at 150 mg/kg BID and TID has been shown to result in 41% and 68% tumor growth inhibition, respectively, in DOHH2 xenografts.[4]
 - Pharmacodynamic Analysis: Tumors can be harvested at specific time points after the final dose to analyze target engagement by Western blot for markers like phospho-p53 (Ser15) and phospho-Chk2 (T68).[1]

Conclusion

GSK2830371 is a valuable research tool for investigating the role of Wip1 phosphatase in the DNA damage response and for preclinical studies exploring the therapeutic potential of Wip1 inhibition in cancers with wild-type p53. Its well-defined mechanism of action and demonstrated in vitro and in vivo activity make it a cornerstone compound for studies targeting the p53 pathway. Adherence to the outlined safety precautions and experimental protocols will facilitate the generation of robust and reproducible data.

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